
Triethyl(sulfanylidene)-lambda~5~-arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl(sulfanylidene)-lambda~5~-arsane is a chemical compound that features a unique combination of arsenic and sulfur atoms
Vorbereitungsmethoden
The synthesis of Triethyl(sulfanylidene)-lambda~5~-arsane typically involves the reaction of triethylarsine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized reactors and purification techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Triethyl(sulfanylidene)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Triethyl(sulfanylidene)-lambda~5~-arsane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of Triethyl(sulfanylidene)-lambda~5~-arsane involves its interaction with molecular targets and pathways within a system. The compound can form complexes with various biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Triethyl(sulfanylidene)-lambda~5~-arsane can be compared with other similar compounds such as Triethylsilane and Triethylamine. While all these compounds contain the triethyl group, their chemical properties and applications differ significantly. Triethylsilane is commonly used as a reducing agent in organic synthesis, whereas Triethylamine is used as a base in various chemical reactions. The presence of sulfur and arsenic in this compound gives it unique properties that distinguish it from these other compounds.
Similar compounds include:
Triethylsilane: Used as a reducing agent.
Triethylamine: Used as a base in organic synthesis.
Triethylaluminium: Used in the production of polyolefins.
Eigenschaften
CAS-Nummer |
33932-56-8 |
|---|---|
Molekularformel |
C6H15AsS |
Molekulargewicht |
194.17 g/mol |
IUPAC-Name |
triethyl(sulfanylidene)-λ5-arsane |
InChI |
InChI=1S/C6H15AsS/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3 |
InChI-Schlüssel |
PDXFZIWCZNAGOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC[As](=S)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



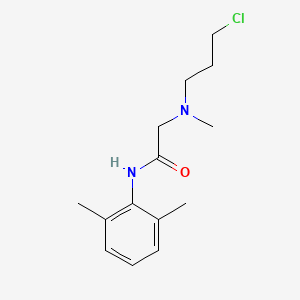


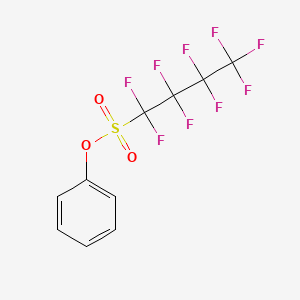
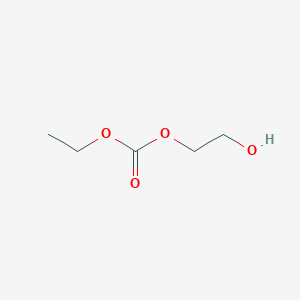
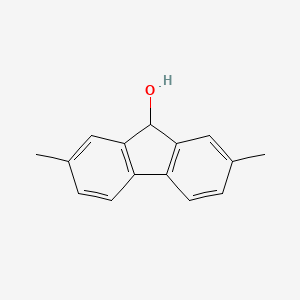
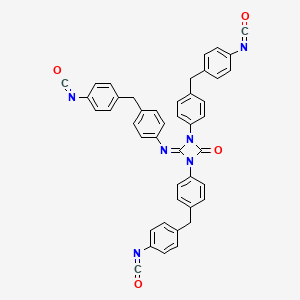
![3-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14689730.png)
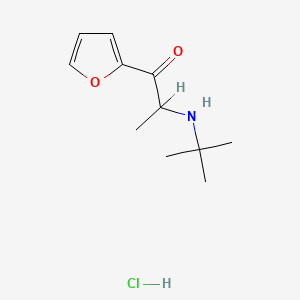
![2-[(1-Hydroxycyclohexyl)methyl]benzamide](/img/structure/B14689738.png)

![3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane](/img/structure/B14689752.png)
![N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline](/img/structure/B14689761.png)
